Dihydroevocarpine
Overview
Description
Dihydroevocarpine is a compound that shows potent anti-Helicobacter pylori activity with the minimum inhibitory concentration (MIC) value of 10-20 microg/ml . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against MAO-B compared to MAO-A .
Molecular Structure Analysis
Dihydroevocarpine has a molecular formula of C23H35NO . It contains a total of 61 bonds, including 26 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
Dihydroevocarpine has a density of 1.0±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 149.1±18.1 °C . It has a molar refractivity of 106.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 354.2±3.0 cm3 .Scientific Research Applications
Anti-Acute Myeloid Leukemia Activity
Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant anti-acute myeloid leukemia (AML) activity. This compound induces cytotoxicity, apoptosis, and G0/G1 arrest in AML cells and inhibits tumor growth in an AML xenograft model. Its mechanism involves inhibiting the mTOR pathway by suppressing mTORC1/2 activity, which overcomes the protective effect of the bone marrow microenvironment on AML cells (Zhang, Xiong, Zhang, & Zhao, 2018).
Cytotoxicity and p-Glycoprotein Modulating Effects
Studies have shown that dihydroevocarpine from Evodia rutaecarpa exhibits cytotoxicity in cell proliferation assays against leukemia cells. It also modulates p-glycoprotein (p-gp) activity, which is involved in drug resistance and efflux. These findings indicate its potential use in overcoming drug resistance in cancer therapy (Adams et al., 2007).
Pharmacological Effects
Dihydroevocarpine is part of a group of alkaloids found in Evodia rutaecarpa that has been used for gastrointestinal disorders, headache, and other conditions in traditional Chinese medicine. Its various pharmacological effects include cardiovascular and central nervous system activities, highlighting its potential for diverse therapeutic applications (Sheu, 2006).
Synthesis and Chemical Analysis
Research has also focused on the chemical synthesis of dihydroevocarpine, providing insight into its structural properties and potential for pharmaceutical development (Coppola, 1985).
Anti-Helicobacter pylori Activity
Dihydroevocarpine has demonstrated potent anti-Helicobacter pylori activity, which suggests its potential use in treating infections caused by this bacterium (Rho et al., 1999).
Anti-inflammatory Action
In the context of inflammatory disorders, constituents of Evodia rutaecarpa, including dihydroevocarpine, have shown anti-inflammatory properties. Their action mechanisms are essential for understanding the scientific rationale behind their medicinal use in treating inflammatory conditions (Choi et al., 2006).
properties
IUPAC Name |
1-methyl-2-tridecylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCRAGHDDLXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316469 | |
Record name | Dihydroevocarpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroevocarpine | |
CAS RN |
15266-35-0 | |
Record name | Dihydroevocarpine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroevocarpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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